Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride)

5-Methylpyrimidin-2-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylpyrimidin-2(1H)-one
- 5-methyl-2-pyrimidinol
- 2(1H)-Pyrimidinone,5-methyl-
- 2-Hydroxy-5-methylpyrimidine
- 5-Methyl-2-pyrimidinol hydrochloride
- 5-methyl-1H-pyrimidin-2-one
- 5-methylpyrimidin-2-ol
- 5-METHYLPYRIMIDIN-2-OL HYDROCHLORIDE
- 2(1H)-Pyrimidinone,5-methyl
- 5-Methyl-2-pyrimidinone
- 5-Methyl-2-pyrimidone
- 5-Methyl-pyrimidin-2-on
- DTXSID00194332
- A913444
- BB 0261911
- W16753
- CS-0021071
- 2-Hydroxy-5-methylpyrimidine, AldrichCPR
- AKOS005169052
- 5-methyl-1,2-dihydropyrimidin-2-one
- AKOS016007364
- MFCD09991915
- EN300-69092
- SCHEMBL312460
- FT-0711618
- 2(1H)-Pyrimidinone, 5-methyl-
- 41398-85-0
- AS-59541
- SB57146
- Z1098236277
- 5-methyl-2-hydroxypyrimidine
- AM803876
- 5-Methyl-2(1H)-pyrimidinone #
- SY013082
- STK510328
- 5M2HP cpd
- DB-081950
- 5M2P cpd
- DTXCID10116823
- 2-pyrimidinol, 5-methyl-, hydrochloride
- ALBB-017833
- 5-Methylpyrimidin-2-ol hydrochloride
-
- MDL: MFCD09991915
- Inchi: InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
- InChI Key: UAQOYBJXXMLVQI-UHFFFAOYSA-N
- SMILES: CC1=CNC(=O)N=C1
Computed Properties
- Exact Mass: 110.04800
- Monoisotopic Mass: 110.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 41.5A^2
Experimental Properties
- Density: 1.22
- Melting Point: 211 ºC
- Boiling Point: 309.1 ℃ at 760 mmHg
- Flash Point: 140.8°C
- Refractive Index: 1.576
- PSA: 46.01000
- LogP: 0.49060
5-Methylpyrimidin-2-ol hydrochloride Security Information
5-Methylpyrimidin-2-ol hydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylpyrimidin-2-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB551997-10 g |
5-Methylpyrimidin-2-ol; . |
41398-85-0 | 10g |
€713.50 | 2022-03-01 | ||
Apollo Scientific | OR959838-1g |
5-Methylpyrimidin-2-ol |
41398-85-0 | 1g |
£23.00 | 2025-02-21 | ||
Apollo Scientific | OR959838-5g |
5-Methylpyrimidin-2-ol |
41398-85-0 | 5g |
£91.00 | 2025-02-21 | ||
TRC | M062065-250mg |
5-Methylpyrimidin-2-ol hydrochloride |
41398-85-0 | 250mg |
$ 515.00 | 2022-06-04 | ||
TRC | M062065-100mg |
5-Methylpyrimidin-2-ol hydrochloride |
41398-85-0 | 100mg |
$ 260.00 | 2022-06-04 | ||
Matrix Scientific | 077269-500mg |
5-Methylpyrimidin-2-ol hydrochloride |
41398-85-0 | 500mg |
$336.00 | 2023-09-06 | ||
abcr | AB551997-1 g |
5-Methylpyrimidin-2-ol; . |
41398-85-0 | 1g |
€195.90 | 2022-03-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72670-2g |
5-methyl-1H-pyrimidin-2-one |
41398-85-0 | 2g |
¥2410.0 | 2021-09-08 | ||
abcr | AB551997-250 mg |
5-Methylpyrimidin-2-ol; . |
41398-85-0 | 250MG |
€171.40 | 2022-03-01 | ||
Chemenu | CM166741-5g |
5-Methylpyrimidin-2(1H)-one |
41398-85-0 | 95% | 5g |
$850 | 2023-02-18 |
5-Methylpyrimidin-2-ol hydrochloride Related Literature
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Vincent Malnuit,Maria Duca,Rachid Benhida Org. Biomol. Chem. 2011 9 326
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Yoshiyuki Hari,Masaaki Akabane,Satoshi Obika Chem. Commun. 2013 49 7421
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Simon Lobsiger,Hans-Martin Frey,Samuel Leutwyler Phys. Chem. Chem. Phys. 2010 12 5032
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Martin D. Shetlar,Vladimir J. Basus Photochem. Photobiol. Sci. 2011 10 76
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Yoshiyuki Hari,Masaaki Akabane,Yuri Hatanaka,Motoi Nakahara,Satoshi Obika Chem. Commun. 2011 47 4424
Additional information on 5-Methylpyrimidin-2-ol hydrochloride
Introduction to 5-Methylpyrimidin-2-ol Hydrochloride (CAS No. 41398-85-0)
5-Methylpyrimidin-2-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 41398-85-0, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds that play a crucial role in the synthesis of nucleic acids and various bioactive molecules. The structural integrity and functional versatility of 5-Methylpyrimidin-2-ol hydrochloride make it a valuable intermediate in the development of pharmaceutical agents, particularly those targeting central nervous system disorders, metabolic diseases, and oncological applications.
The chemical structure of 5-Methylpyrimidin-2-ol hydrochloride consists of a pyrimidine ring substituted with a methyl group at the 5-position and a hydroxyl group at the 2-position, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This structural configuration imparts unique reactivity and binding properties, making it a versatile scaffold for medicinal chemists. The compound’s ability to interact with biological targets such as enzymes and receptors has been extensively explored in recent years, leading to promising developments in drug discovery.
In recent years, 5-Methylpyrimidin-2-ol hydrochloride has garnered attention due to its potential applications in the treatment of neurological disorders. Studies have demonstrated its ability to modulate neurotransmitter pathways, particularly those involving glutamate and GABA receptors. The compound’s interactions with these receptors have been investigated for their potential in alleviating symptoms associated with conditions such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. Preliminary clinical trials have shown encouraging results, suggesting that derivatives of 5-Methylpyrimidin-2-ol hydrochloride could serve as effective therapeutic agents.
Beyond its neurological applications, 5-Methylpyrimidin-2-ol hydrochloride has also been explored in the context of antiviral and anticancer research. The pyrimidine core structure is a common motif in nucleoside analogs, which are known for their inhibitory effects on viral replication. Researchers have synthesized various derivatives of 5-Methylpyrimidin-2-ol hydrochloride to enhance their antiviral activity against RNA viruses such as influenza and hepatitis C. Similarly, in oncology research, the compound has been investigated for its ability to inhibit key enzymes involved in tumor proliferation and survival.
The synthesis of 5-Methylpyrimidin-2-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only improve efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic properties of 5-Methylpyrimidin-2-ol hydrochloride have been thoroughly evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that the compound exhibits moderate bioavailability upon oral administration and has a reasonable half-life, allowing for sustained therapeutic effects. Additionally, its solubility profile enhances its formulation flexibility, enabling the development of oral tablets, injectables, and other dosage forms suitable for diverse patient populations.
In conclusion, 5-Methylpyrimidin-2-ol hydrochloride (CAS No. 41398-85-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for investigating neurological disorders, antiviral therapies, and anticancer strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern medicine.
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